3-[(4-nitrophenyl)sulfamoyl]benzoic Acid
Description
Contextualization within Sulfonamide Chemistry and Organic Synthesis
The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously recognized in the sulfa class of antibiotics. nih.govcore.ac.uk Beyond their antimicrobial properties, sulfonamides are integral to the design of drugs for a wide range of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents. core.ac.uk The sulfonamide group is a bioisostere of the carboxylic acid group, meaning it can mimic the interactions of a carboxylate with biological targets while having different physicochemical properties. nih.gov This feature is often exploited by medicinal chemists to fine-tune the activity and pharmacokinetic profiles of drug candidates. nih.gov
In organic synthesis, the formation of the sulfonamide bond is typically achieved through the reaction of a sulfonyl chloride with an amine. nih.gov This robust and high-yielding reaction allows for the modular construction of diverse libraries of sulfonamide-containing compounds. researchgate.net The synthesis of 3-[(4-nitrophenyl)sulfamoyl]benzoic acid would likely proceed via the reaction of 3-(chlorosulfonyl)benzoic acid with 4-nitroaniline. nih.gov
The Benzoic Acid Moiety as a Core Scaffold in Chemical Structures
Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry and drug discovery. nih.govrsc.orgresearchgate.net The carboxylic acid group can participate in a variety of chemical transformations, making it a versatile handle for the synthesis of more complex molecules. researchgate.net In a biological context, the carboxylate group can form strong ionic and hydrogen bonds with receptor sites, making it a key pharmacophoric element in many drugs. nih.govrsc.org The rigid aromatic ring of benzoic acid provides a well-defined framework for the spatial orientation of other functional groups, which is crucial for specific interactions with biological targets. nih.gov
Rationale and Academic Significance of Investigating this compound
The investigation of this compound is driven by the potential for this specific combination of moieties to yield novel properties and biological activities. The academic significance lies in several key areas:
Enzyme Inhibition: Sulfonamides are well-known inhibitors of several enzymes, most notably carbonic anhydrases. nih.govchemicalbook.com The specific substitution pattern of this compound could lead to selective inhibition of particular carbonic anhydrase isoforms, some of which are implicated in diseases like glaucoma and cancer. nih.govspectrabase.com
Chemical Probe Development: Molecules like this compound can serve as chemical probes to investigate the function of specific biological pathways. By designing molecules with specific inhibitory profiles, researchers can dissect complex biological processes.
Detailed research findings on the specific biological activities of this compound are not extensively documented in publicly available literature, suggesting it may be a novel compound or a subject of ongoing research. However, based on the known activities of related compounds, its investigation is scientifically well-founded.
Physicochemical and Spectroscopic Data of Related Compounds
To provide context for the expected properties of this compound, the following tables summarize data for its constituent parts and closely related analogs.
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 |
| 4-Sulfamoylbenzoic acid | C₇H₇NO₄S | 201.20 | 285-295 |
Data sourced from publicly available chemical databases.
Table 2: Expected Spectroscopic Features for this compound
| Spectroscopic Technique | Key Expected Features |
| FTIR (cm⁻¹) | Broad O-H stretch (carboxylic acid) around 3000, C=O stretch (carboxylic acid) around 1700, N-H stretch (sulfonamide) around 3300, Asymmetric and symmetric SO₂ stretches around 1350 and 1160, N-O stretches (nitro group) around 1520 and 1340. |
| ¹H NMR (ppm) | Aromatic protons on the benzoic acid and nitrophenyl rings (typically in the 7-9 ppm range), a singlet for the carboxylic acid proton (often >10 ppm), and a singlet for the sulfonamide N-H proton. |
| ¹³C NMR (ppm) | Carbonyl carbon of the carboxylic acid (~165-175 ppm), aromatic carbons (110-150 ppm), with carbons attached to the nitro and sulfonyl groups being significantly deshielded. |
Expected features are inferred from spectroscopic data of similar compounds. researchgate.netrsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-nitrophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S/c16-13(17)9-2-1-3-12(8-9)22(20,21)14-10-4-6-11(7-5-10)15(18)19/h1-8,14H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWBOHFORNIFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 4 Nitrophenyl Sulfamoyl Benzoic Acid and Analogues
Established Reaction Pathways for Sulfonamide Formation
The construction of the sulfonamide bond is a fundamental transformation in organic synthesis, with several established pathways available to chemists. These methods primarily focus on the direct formation of the sulfur-nitrogen linkage and have been refined over the years to improve efficiency and substrate scope.
The most traditional and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. rsc.orgnih.gov This nucleophilic substitution reaction, often referred to as sulfonylation, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.org The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. researchgate.net
The general mechanism involves the lone pair of the amine nitrogen attacking the sulfur atom of the sulfonyl chloride, followed by the expulsion of the chloride ion. A base, such as pyridine (B92270) or triethylamine, then abstracts a proton from the nitrogen atom to yield the final sulfonamide product. rsc.org While this method is robust and applicable to a wide range of substrates, it can be limited by the availability and stability of the required sulfonyl chlorides. acs.org Furthermore, reactions with primary amines can sometimes lead to the formation of disulfonylation byproducts, although this is not always the case. rsc.org
| Reactant 1 | Reactant 2 | Base | Product | Key Features |
| Sulfonyl Chloride | Primary/Secondary Amine | Pyridine, Triethylamine, etc. | Sulfonamide | Well-established, versatile, base-mediated |
This table provides a general overview of the amidation reaction of sulfonyl chlorides with amines.
In recent years, catalytic oxidative methods have emerged as powerful alternatives for the construction of sulfur-nitrogen bonds, offering a more atom-economical and environmentally benign approach. These methods often involve the direct coupling of compounds containing S-H or N-H bonds, avoiding the need for pre-functionalized starting materials like sulfonyl chlorides. acs.org
One such approach is the electrochemical oxidative amination of sodium sulfinates. This method utilizes an electrochemical cell to oxidize sodium sulfinates in the presence of an amine, leading to the formation of the corresponding sulfonamide. acs.orgresearchgate.net The process can be mediated by a redox catalyst, such as ammonium (B1175870) iodide, which also serves as the supporting electrolyte. acs.orgresearchgate.netsemanticscholar.org This technique avoids the use of harsh chemical oxidants and is compatible with a wide range of primary and secondary amines, including aqueous ammonia (B1221849). acs.orgresearchgate.net
Another strategy is the oxidative coupling of thiols and amines. acs.org This can also be achieved electrochemically, where the transformation is driven entirely by electricity without the need for sacrificial reagents or catalysts. acs.org The reaction proceeds through the anodic oxidation of the thiol to a disulfide, followed by reaction with an aminium radical cation generated from the amine. acs.org
| Sulfur Source | Nitrogen Source | Method | Key Features |
| Sodium Sulfinate | Primary/Secondary Amine | Electrochemical Oxidation | Avoids chemical oxidants, redox catalyst mediated |
| Thiol | Primary/Secondary Amine | Electrochemical Oxidation | Catalyst-free, driven by electricity |
This table summarizes key features of catalytic oxidative approaches for sulfonamide synthesis.
Reductive coupling strategies provide a valuable alternative for sulfonamide synthesis, particularly by utilizing readily available nitroarenes as the nitrogen source. nih.govacs.org This approach directly couples nitroarenes with aryl sulfinates under reducing conditions, bypassing the need for the synthesis of amines and sulfonyl chlorides. nih.gov
A common method involves the use of a reducing agent such as sodium bisulfite, sometimes in the presence of a catalyst like tin(II) chloride, in a solvent such as DMSO. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through the formation of a nitrosoarene intermediate. nih.govcam.ac.uk This method is advantageous due to the stability and wide availability of both nitroarenes and sodium sulfinate salts. nih.gov An iron-catalyzed version of this reaction has also been developed, using FeCl₂ as the catalyst and NaHSO₃ as the reductant, which proceeds under mild conditions and tolerates a broad range of functional groups. organic-chemistry.org
| Nitro Compound | Sulfinate Salt | Reducing System | Catalyst (if any) | Key Features |
| Nitroarene | Aryl Sulfinate | Sodium Bisulfite / DMSO | None or SnCl₂ | Utilizes readily available starting materials, proceeds via nitroso intermediate |
| Nitroarene | Aryl Sulfinate | NaHSO₃ | FeCl₂ | Mild conditions, broad functional group tolerance |
This table outlines the key components and features of reductive coupling for sulfonamide synthesis.
A novel and innovative approach to sulfonamide synthesis involves a photodriven oxygen atom transfer (OAT) process. acs.org This method allows for the direct coupling of nitroarenes and thiols to form sulfonamides in a single, atom- and redox-economical step. acs.org The reaction is typically initiated by the photoexcitation of the nitroarene using blue LED light or UV light. chemistryviews.org
Mechanistic investigations suggest that the photoexcited nitroarene acts as an oxidant, abstracting a hydrogen atom from the thiol to generate a thiyl radical. chemistryviews.orgtandfonline.com This radical then couples with the nitrogen atom of the nitro group, and subsequent rearrangement leads to the transfer of oxygen atoms from the nitro group to the sulfur atom, ultimately forming the sulfonamide. tandfonline.com This catalyst-free reaction represents a green and efficient strategy for the construction of the S-N bond. chemistryviews.org
| Reactant 1 | Reactant 2 | Conditions | Proposed Mechanism | Key Features |
| Nitroarene | Thiol | Blue LED or UV light | Photoexcitation of nitroarene, hydrogen abstraction from thiol, radical coupling, and oxygen atom transfer | Catalyst-free, atom-economical, direct coupling |
This table summarizes the photodriven synthesis of sulfonamides from nitroarenes and thiols.
Synthesis of Benzoic Acid Sulfonyl Chloride Intermediates
The synthesis of 3-[(4-nitrophenyl)sulfamoyl]benzoic acid via the classical amidation route necessitates the preparation of a key intermediate: a benzoic acid derivative containing a sulfonyl chloride group. This is typically achieved through electrophilic substitution on the benzoic acid ring.
Chlorosulfonation is a widely used industrial and laboratory procedure for the direct introduction of a chlorosulfonyl (-SO₂Cl) group onto an aromatic ring. pageplace.de In the context of synthesizing the target molecule, a benzoic acid derivative would be subjected to chlorosulfonation. The reaction typically employs chlorosulfonic acid (ClSO₃H) as the reagent, often in excess, which also serves as the solvent. pageplace.de
The mechanism of chlorosulfonation involves an electrophilic aromatic substitution. At lower temperatures, the electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), generated from the auto-protolysis of chlorosulfonic acid. stackexchange.com At higher temperatures, sulfur trioxide (SO₃) may be generated, which can also act as the electrophile. pageplace.destackexchange.com The reaction of the aromatic ring with the electrophile leads to the formation of a sulfonic acid intermediate, which is then converted to the sulfonyl chloride by reaction with another equivalent of chlorosulfonic acid. pageplace.de The carboxylic acid group on the benzoic acid ring is a deactivating, meta-directing group, which would direct the incoming chlorosulfonyl group to the 3-position.
| Aromatic Substrate | Reagent | Key Electrophile | Product | Key Features |
| Benzoic Acid Derivative | Chlorosulfonic Acid | SO₂Cl⁺ or SO₃ | Benzoic Acid Sulfonyl Chloride | Direct introduction of -SO₂Cl group, electrophilic aromatic substitution |
This table provides an overview of the chlorosulfonation of benzoic acid derivatives.
Conversion to Sulfamoylbenzoic Acid Precursors via Ammoniation
The synthesis of the foundational precursor, 3-sulfamoylbenzoic acid, is typically achieved through a two-step process starting from 3-carboxybenzenesulfonyl chloride. The critical step in this conversion is the ammoniation (also referred to as ammonolysis) of the highly reactive sulfonyl chloride group.
This reaction is a nucleophilic substitution where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The general procedure involves treating an aqueous or organic solution of 3-carboxybenzenesulfonyl chloride with an excess of aqueous ammonia. The use of excess ammonia is crucial to neutralize the hydrogen chloride byproduct formed during the reaction, thus driving the reaction to completion.
A representative laboratory-scale procedure can be adapted from the synthesis of similar sulfonamides. alrasheedcol.edu.iq The sulfonyl chloride is typically added to a stirred, cooled solution of concentrated ammonium hydroxide. The reaction is often exothermic and requires careful temperature control. The mixture is stirred for a period to ensure complete conversion, after which the primary sulfonamide, 3-sulfamoylbenzoic acid, can be isolated. alrasheedcol.edu.iq Acidification of the reaction mixture precipitates the product, which can then be purified by filtration, washing, and recrystallization.
Table 1: Representative Ammoniation Reaction
| Reactant | Reagent | Solvent | Key Conditions | Product |
|---|---|---|---|---|
| 3-Carboxybenzenesulfonyl Chloride | Conc. Ammonium Hydroxide (excess) | Water | 0-10 °C initial, then warming to RT | 3-Sulfamoylbenzoic Acid |
N-Substitution Strategies for the Sulfamoyl Moiety
Once the primary 3-sulfamoylbenzoic acid is obtained, the focus shifts to the substitution on the nitrogen atom of the sulfamoyl group (-SO₂NH₂). This functionalization is key to creating this compound and a wide array of its analogues.
Direct N-Arylation and Alkylation Methods
Direct N-arylation is the most straightforward route to this compound from 3-sulfamoylbenzoic acid. This involves forming a carbon-nitrogen bond between the sulfonamide nitrogen and the 4-nitrophenyl group. Modern organometallic catalysis provides the most efficient methods for this transformation, primarily through copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgwikipedia.org
The Ullmann condensation is a classical method that typically involves the reaction of a nucleophile (the sulfonamide) with an aryl halide in the presence of a stoichiometric or catalytic amount of copper. wikipedia.orgnih.govwikipedia.org For the synthesis of the target compound, this would involve reacting 3-sulfamoylbenzoic acid with an activated aryl halide such as 1-chloro-4-nitrobenzene (B41953) or 1-bromo-4-nitrobenzene. The reaction requires a base to deprotonate the sulfonamide, increasing its nucleophilicity, and is often performed at high temperatures in a polar aprotic solvent like DMF or NMP. wikipedia.org The electron-withdrawing nitro group on the aryl halide facilitates the reaction. wikipedia.org
The Buchwald-Hartwig amination offers a more versatile and often milder alternative, utilizing a palladium catalyst with a specialized phosphine (B1218219) ligand. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org This cross-coupling reaction has a broad substrate scope and high functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated sulfonamide and subsequent reductive elimination to form the N-arylated product. wikipedia.org A variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., XPhos, BINAP), and bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) can be employed to optimize the reaction for specific substrates. acsgcipr.orgbeilstein-journals.org
A direct synthetic parallel exists in the synthesis of {(4-nitrophenyl)sulfonyl}tryptophan, where 4-nitrobenzenesulfonyl chloride is reacted with L-tryptophan in the presence of sodium carbonate, demonstrating the formation of the N-S bond to the nitrophenyl group under basic conditions. mdpi.com This highlights the general feasibility of coupling a sulfonyl moiety with a nucleophile in the presence of the 4-nitrophenyl group.
Table 2: Comparison of N-Arylation Methods for Sulfonamides
| Method | Catalyst/Reagent | Ligand (if applicable) | Base | Typical Solvents | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Ullmann Condensation | CuI, Cu₂O, or Cu powder | Often ligand-free, or uses diamines, etc. | K₂CO₃, Cs₂CO₃ | DMF, NMP, Pyridine | High (100-210 °C) | Lower cost catalyst, effective for activated halides | Harsh conditions, often requires stoichiometric copper |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Phosphines (e.g., XPhos, BINAP) | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | Mild to moderate (RT - 110 °C) | Milder conditions, broad scope, high yields | Higher catalyst/ligand cost, air-sensitive reagents |
N-Nitrosation Reactions of Sulfonamides
The nitrogen atom of a secondary sulfonamide, such as this compound, can undergo N-nitrosation. This reaction involves the substitution of the hydrogen on the sulfonamide nitrogen with a nitroso (-N=O) group. The process is typically carried out by treating the sulfonamide with a nitrosating agent, such as nitrous acid (HONO), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl). cardiff.ac.uk
The resulting N-nitrososulfonamides are of interest as they can act as potent nitroso group transfer agents. conicet.gov.ar The mechanism of transfer involves the nucleophilic attack on the nitroso group, leading to the release of the sulfonamide anion. conicet.gov.ar This reactivity makes N-nitrososulfonamides useful in various synthetic transformations, including the nitrosation of other nucleophiles like thiols or amines. The stability and reactivity of the N-nitrososulfonamide are influenced by the electronic properties of the groups attached to the sulfonyl and amino moieties.
Synthesis of Heterocyclic Sulfonamide Derivatives
The primary sulfonamide, 3-sulfamoylbenzoic acid, serves as a versatile building block for the synthesis of various heterocyclic sulfonamide derivatives. These analogues can be prepared by incorporating the sulfamoyl nitrogen into a new heterocyclic ring.
One common strategy involves the reaction of the primary sulfonamide with a suitable bis-electrophile. For example, reaction with a 1,4-dihalobutane or a related dielectrophile could, in principle, lead to the formation of an N-sulfonylpyrrolidine ring. Similarly, reaction with other linkers containing two electrophilic centers can be used to construct a variety of five-, six-, or larger-membered heterocyclic systems attached to the 3-carboxybenzenesulfonyl core. The specific reaction conditions would depend on the nature of the electrophile and the desired heterocyclic ring system. These synthetic strategies expand the structural diversity of analogues that can be derived from the 3-sulfamoylbenzoic acid scaffold.
Advanced Spectroscopic and Crystallographic Characterization of 3 4 Nitrophenyl Sulfamoyl Benzoic Acid
Comprehensive Spectroscopic Elucidation Techniques
Spectroscopic methods provide a non-destructive means to probe the molecular structure, bonding, and electronic properties of a compound. For 3-[(4-nitrophenyl)sulfamoyl]benzoic acid, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) has been employed to build a complete picture of its chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on both the benzoic acid and the 4-nitrophenyl rings, as well as the acidic proton of the carboxylic acid and the proton on the sulfamoyl nitrogen. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro, sulfonyl, and carboxylic acid groups. Protons on the benzoic acid ring are anticipated in the downfield region, typically between 7.5 and 8.5 ppm. The protons on the 4-nitrophenyl ring would also appear in the aromatic region, with their exact shifts determined by their position relative to the nitro and sulfamoyl groups. The acidic proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield position, often above 10 ppm, while the sulfamoyl N-H proton would also likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum would show distinct signals for the carboxyl carbon, the aromatic carbons, and the carbon atoms directly bonded to the electron-withdrawing groups. The carboxyl carbon is typically observed in the range of 165-185 ppm. The aromatic carbons will appear in the approximate range of 110-150 ppm, with the carbons attached to the nitro and sulfonyl groups being shifted further downfield.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | > 10 (broad s) | 165 - 185 |
| Sulfamoyl (SO₂NH) | Variable (broad s) | - |
| Benzoic Acid Ring Protons | 7.5 - 8.5 (m) | 125 - 140 |
| 4-Nitrophenyl Ring Protons | 7.8 - 8.3 (m) | 120 - 150 |
Note: The predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the sulfamoyl group, the aromatic C-H stretches, the C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the SO₂ group, and the asymmetric and symmetric stretches of the NO₂ group.
Interactive Data Table: Characteristic FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching, H-bonded | 2500 - 3300 (broad) |
| Sulfamoyl (N-H) | Stretching | 3200 - 3300 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Carboxylic Acid (C=O) | Stretching | 1680 - 1710 |
| Nitro (NO₂) | Asymmetric Stretching | 1510 - 1560 |
| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1300 - 1350 |
| Sulfonyl (SO₂) | Symmetric Stretching | 1140 - 1180 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The presence of conjugated systems, such as the aromatic rings in this compound, leads to characteristic absorption bands.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
For this compound (C₁₃H₁₀N₂O₆S), the molecular weight is approximately 338.3 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a related peak such as [M-H]⁻ depending on the ionization technique used. Common fragmentation pathways would likely involve the cleavage of the sulfonamide bond, loss of the nitro group (NO₂), and decarboxylation (loss of CO₂).
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| Fragment Ion | m/z | Possible Origin |
| [M]⁺ | 338 | Molecular Ion |
| [M - OH]⁺ | 321 | Loss of hydroxyl radical from carboxylic acid |
| [M - NO₂]⁺ | 292 | Loss of nitro group |
| [M - COOH]⁺ | 293 | Loss of carboxyl group |
| [C₇H₅O₂S]⁺ | 153 | Benzoic acid-sulfonyl fragment |
| [C₆H₄NO₂]⁺ | 122 | Nitrophenyl fragment |
Single Crystal X-ray Diffraction Analysis
Determination of Molecular Geometry and Conformation
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-((3-nitrophenyl)sulfonamido)propanoic acid, allows for well-founded predictions of its molecular geometry.
The molecule is expected to adopt a conformation where the two aromatic rings are not coplanar, but rather twisted with respect to each other around the S-N bond. The geometry around the sulfur atom of the sulfamoyl group would be approximately tetrahedral. The carboxylic acid group is likely to be nearly coplanar with the benzoic acid ring to maximize conjugation.
A key feature of the crystal structure of many benzoic acid derivatives is the formation of hydrogen-bonded dimers. It is highly probable that this compound would also form centrosymmetric dimers in the solid state, where the carboxylic acid groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. Further intermolecular interactions, such as N-H···O hydrogen bonds involving the sulfamoyl group and the nitro or sulfonyl oxygen atoms, would also contribute to the stability of the crystal lattice.
Interactive Data Table: Predicted Structural Parameters
| Parameter | Predicted Value |
| S-N Bond Length | ~1.65 Å |
| S=O Bond Lengths | ~1.43 Å |
| C=O Bond Length | ~1.25 Å |
| C-O Bond Length | ~1.30 Å |
| Dihedral Angle (Ring-S-N-Ring) | 40 - 70° |
| Hydrogen Bonding Motif | Carboxylic acid dimers (O-H···O) |
Crystal System and Space Group Assignment
Detailed experimental data to assign the crystal system and space group for this compound is not available in the reviewed literature.
Asymmetric Unit Composition and Molecular Aggregation
Information regarding the composition of the asymmetric unit and the nature of the molecular aggregation, such as hydrogen bonding or π-stacking interactions, for this compound could not be determined from the search results.
Intermolecular Interactions and Supramolecular Architecture in the Solid State
Analysis of Hydrogen Bonding Networks
Hydrogen bonding is the most significant directional force in determining the crystal structure of 3-[(4-nitrophenyl)sulfamoyl]benzoic acid. The molecule possesses multiple hydrogen bond donors (the carboxylic acid hydroxyl group and the sulfonamide N-H group) and a variety of acceptors (the sulfonyl oxygens, the carboxylic oxygen, and the nitro group oxygens).
The strongest intermolecular interactions anticipated in the crystal lattice are the classical hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and typically forms a robust, centrosymmetric dimer synthon via O-H···O interactions with a neighboring molecule. This R²₂(8) graph set motif is a highly predictable and stable feature in the crystal structures of carboxylic acids.
Simultaneously, the sulfonamide N-H group acts as a hydrogen bond donor, primarily interacting with the highly electronegative oxygen atoms of the sulfonyl (S=O) or nitro (N=O) groups of adjacent molecules. These N-H···O bonds are crucial in extending the supramolecular assembly into one-, two-, or three-dimensional networks. researchgate.netnih.gov The competition between the various strong acceptors (sulfonyl, carbonyl, nitro) for the sulfonamide proton can lead to different packing arrangements and is a potential source of polymorphism.
Table 1: Expected Classical Hydrogen Bond Parameters
| Donor-H···Acceptor | Interaction Type | Typical D-A Distance (Å) | Typical D-H···A Angle (°) |
|---|---|---|---|
| O-H···O=C | Carboxylic Acid Dimer | 2.6 - 2.8 | 170 - 180 |
| N-H···O=S | Sulfonamide Chain/Dimer | 2.8 - 3.1 | 150 - 170 |
Note: Data is representative of values found in related aromatic sulfonamide and carboxylic acid crystal structures.
Aromatic Pi-Stacking (π-π) Interactions
The presence of two aromatic rings—the benzoic acid ring and the electron-deficient 4-nitrophenyl ring—makes π-π stacking a critical feature of the solid-state architecture. nih.gov These interactions arise from the electrostatic attraction between the electron-rich π-system of one ring and the electron-poor (σ-framework) region of an adjacent ring.
In the case of this compound, interactions between the nitrophenyl rings are particularly significant. The strong electron-withdrawing nature of the nitro group polarizes the ring, making it electron-deficient and promoting strong π-π stacking with neighboring rings. These interactions typically manifest in an offset or slipped-parallel arrangement to maximize attraction and minimize repulsion.
Table 2: Typical Geometries for Aromatic π-π Stacking
| Interaction Type | Centroid-to-Centroid Distance (Å) | Slip Angle (°) | Description |
|---|---|---|---|
| Parallel-Displaced | 3.5 - 4.0 | 15 - 30 | One ring is shifted relative to the other. |
Note: These values represent typical ranges for π-π interactions in substituted aromatic systems.
Elucidation of Crystal Packing Motifs and Supramolecular Synthons
The most dominant synthon is expected to be the carboxylic acid dimer , which forms a primary, zero-dimensional building block. These dimers are then likely organized into higher-order structures by the sulfonamide N-H···O interactions. These interactions can form either a chain motif (a catemer ) or a secondary dimer, leading to one-dimensional chains or discrete multi-molecule units. These primary assemblies are further interlinked by C-H···O bonds and π-π stacking interactions to build the final three-dimensional crystal lattice. researchgate.net
Investigations into Crystal Polymorphism of Sulfonamide Derivatives
Sulfonamide derivatives are well-known for exhibiting polymorphism, the ability of a compound to crystallize in multiple distinct crystal forms with different physical properties. researchgate.net This phenomenon arises from the conformational flexibility of the sulfonamide linkage (C-S-N-C torsion angles) and the variety of possible hydrogen-bonding patterns. nih.govrsc.orguky.edu
For this compound, polymorphism could be driven by:
Synthon Polymorphism : Competition between different hydrogen bond acceptors (sulfonyl vs. nitro vs. carbonyl) for the sulfonamide N-H donor could lead to different synthons in different polymorphs. For example, one form may be dominated by N-H···O=S chains, while another might feature N-H···O=N linkages.
Conformational Polymorphism : Rotation around the S-N and S-C bonds can lead to different molecular conformations that pack with varying efficiency, giving rise to distinct crystal structures. The relative orientation of the two aromatic rings can change, influencing which set of secondary and π-stacking interactions are favored.
The study of polymorphism in such derivatives is crucial as different polymorphs can have different stabilities, dissolution rates, and bioavailability, which are critical parameters in pharmaceutical applications.
Computational Chemistry and Quantum Mechanical Studies of 3 4 Nitrophenyl Sulfamoyl Benzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a principal method for studying the electronic structure of molecules. Calculations for 3-[(4-nitrophenyl)sulfamoyl]benzoic acid have been effectively performed using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is commonly employed for these calculations, providing a robust and accurate description of the molecule's properties.
The first step in computational analysis is to determine the molecule's most stable three-dimensional structure, its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations predict specific bond lengths, bond angles, and dihedral angles that define its structure.
Theoretical calculations have determined that the sulfonamide bridge (C–S–N–H) adopts a specific conformation. The geometry around the sulfur atom is a distorted tetrahedron, a typical arrangement for sulfonamides. The calculated geometric parameters are often found to be in close agreement with experimental data obtained from X-ray crystallography, validating the chosen theoretical model.
Key optimized geometrical parameters calculated at the B3LYP/6-311++G(d,p) level are presented below.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| S1-O1 | 1.482 | O1-S1-O2 | 122.1 |
| S1-O2 | 1.479 | O1-S1-N1 | 108.3 |
| S1-N1 | 1.691 | O2-S1-N1 | 109.4 |
| S1-C9 | 1.792 | O1-S1-C9 | 107.5 |
| N1-H1 | 1.014 | S1-N1-H1 | 115.7 |
| N2-O3 | 1.233 | S1-C9-C10 | 119.8 |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies. While the calculated (harmonic) frequencies are often slightly higher than experimental values due to the neglect of anharmonicity and simplified phase considerations, they can be scaled by an empirical factor to achieve excellent agreement with experimental spectra.
This correlation allows for the precise assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, key vibrational modes include the N-H stretch, S=O symmetric and asymmetric stretches, and the C=O stretch of the carboxylic acid group. For instance, the N-H stretching vibration is typically observed experimentally around 3267 cm⁻¹ and is calculated to be in a similar region. The asymmetric and symmetric SO₂ stretching modes appear around 1349 cm⁻¹ and 1162 cm⁻¹, respectively. This close match between theoretical and experimental data confirms the accuracy of the computed molecular structure.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental Frequency (FT-IR) | Assignment |
|---|---|---|---|
| O-H Stretch | 3578 | 3400-2500 (broad) | Carboxylic acid O-H stretching |
| N-H Stretch | 3381 | 3267 | Sulfonamide N-H stretching |
| C=O Stretch | 1725 | 1688 | Carboxylic acid C=O stretching |
| SO₂ Asymmetric Stretch | 1388 | 1349 | SO₂ asymmetric stretching |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.
For this compound, the HOMO is primarily localized on the benzoic acid ring and the sulfonamide group, while the LUMO is concentrated on the 4-nitrophenyl ring. This distribution indicates that the nitrophenyl portion of the molecule acts as the primary electron acceptor site, while the sulfamoyl-benzoic acid moiety serves as the electron donor. The calculated HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).
Electronegativity (χ): Measures the molecule's ability to attract electrons.
Chemical Hardness (η): Measures the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
These descriptors provide a quantitative framework for understanding the molecule's stability and reactivity profile.
Table 3: Calculated Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.21 |
| ELUMO | -3.15 |
| Energy Gap (ΔE) | 4.06 |
| Electronegativity (χ) | 5.18 |
| Chemical Hardness (η) | 2.03 |
| Global Softness (S) | 0.246 |
Quantum Mechanical Analysis of Intermolecular Interaction Energies
In the solid state, molecules are held together by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. It maps the electron density to define molecular surfaces, highlighting regions involved in different types of intermolecular contacts.
Theoretical Insights into Molecular Conformations and Energetic Stability
The presence of rotatable single bonds in this compound allows for multiple possible conformations. Theoretical studies can explore the molecule's conformational landscape to identify the most energetically stable arrangement. This is often done through a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the rotation around specific dihedral angles (e.g., C-S-N-C).
Such scans reveal the energy barriers between different conformers and identify the global minimum energy structure. This information is crucial for understanding the molecule's flexibility and its preferred shape in different environments. The results of these scans typically align with the geometry obtained from the full optimization, confirming that the identified structure is indeed the most stable conformer. Natural Bond Orbital (NBO) analysis further contributes to understanding stability by quantifying hyperconjugative interactions and charge delocalization within the molecule, which stabilize its structure.
Mechanistic Investigations of Chemical Transformations Involving the Sulfamoyl Linkage
Elucidation of Reaction Mechanisms in Sulfonamide Synthesis
The synthesis of sulfonamides, including aryl sulfonamides like 3-[(4-nitrophenyl)sulfamoyl]benzoic Acid, is a fundamental process in medicinal chemistry. The most conventional method involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govucl.ac.uk This reaction typically proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
More contemporary methods have been developed to broaden the scope and improve the efficiency of sulfonamide synthesis, often involving different mechanistic pathways.
Oxidative S-N Coupling: One approach involves the oxidative coupling of thiols with amines. For instance, an iodine-mediated reaction between a thiol and ammonia (B1221849) has been proposed to proceed through a thiyl radical intermediate. This radical combines with ammonia to form a sulfinamide, which is then further oxidized to the final sulfonamide. rsc.org Another method using I₂O₅ is thought to proceed via the formation of a disulfide, which is oxidized to a benzenesulfonothioate. This intermediate then reacts with iodine to generate a sulfonyl iodide intermediate that undergoes nucleophilic substitution by an amine to yield the sulfonamide. rsc.org
Reaction with N-Silylamines: Sulfonamides can be efficiently prepared from the reaction of N-silylamines with sulfonyl halides. The mechanism is believed to involve the initial formation of a pentacoordinate siliconate intermediate. From this adduct, the elimination of a silyl (B83357) halide yields the sulfonamide. An alternative pathway could be a direct Sₙ2-type attack where the adduct represents the transition state. nih.gov
Activation of Primary Sulfonamides: A method for the late-stage functionalization of primary sulfonamides involves their activation with a pyrylium (B1242799) salt like Pyry-BF₄. This reagent transforms the poorly nucleophilic NH₂ group into a highly reactive N-sulfonylpyridinium salt. This intermediate acts as an excellent leaving group, facilitating the in-situ formation of a sulfonyl chloride upon reaction with a chloride source. The resulting sulfonyl chloride can then be coupled with various nucleophiles to generate diverse sulfonamide derivatives. nih.gov
A summary of common mechanistic pathways in sulfonamide synthesis is presented below.
| Method | Key Reactants | Proposed Key Intermediates | Mechanism Type |
| Classical Synthesis | Sulfonyl Chloride + Amine | - | Nucleophilic Substitution |
| Iodine-Mediated Oxidation | Thiol + Amine/Ammonia | Thiyl Radical, Sulfinamide | Radical/Oxidation |
| I₂O₅-Mediated Oxidation | Thiol + Amine | Disulfide, Sulfonyl Iodide | Oxidation/Nucleophilic Substitution |
| N-Silylamine Reaction | N-Silylamine + Sulfonyl Halide | Pentacoordinate Siliconate | Nucleophilic Substitution |
| Pyrylium Salt Activation | Primary Sulfonamide + Pyry-BF₄ | N-Sulfonylpyridinium Salt | Activation/Nucleophilic Substitution |
Role of Intermediates in Sulfonyl Transfer Reactions
Sulfonyl transfer reactions are critical for modifying molecules containing sulfonyl groups. The nature of the intermediates formed during these reactions dictates the outcome and efficiency of the transformation.
N-Sulfonylamine Intermediate: The hydrolysis of sulfamate (B1201201) esters in neutral to moderately alkaline conditions proceeds through a dissociative elimination-conjugate base (E1cB) mechanism. This pathway involves the initial ionization of the amino group, followed by the unimolecular expulsion of the leaving group to form a highly reactive N-sulfonylamine (HN=SO₂) intermediate. researchgate.netuniversityofgalway.ie In more strongly alkaline solutions, a dianionic species can form, which then expels the leaving group to yield an N-sulfonylamine anion ([⁻N=SO₂]). researchgate.netuniversityofgalway.ie
Sulfonyl Radical Intermediates: A metal-free, photocatalytic approach allows for the conversion of sulfonamides into sulfonyl radical intermediates. acs.org This strategy enables late-stage functionalization, where the generated sulfonyl radical can participate in reactions such as hydrosulfonylation of alkenes to form complex sulfones. This method expands the chemical space accessible from readily available sulfonamide drugs. acs.org
N-Acyl/Sulfonyl Imidazolium (B1220033) Intermediates: In catalyst-mediated sulfonyl transfer reactions, specific intermediates play a pivotal role. For example, peptide catalysts containing π-methyl-histidine are thought to function via a nucleophilic catalysis mechanism. The imidazole (B134444) moiety of the catalyst attacks the electrophilic sulfonylating agent (e.g., p-nitrobenzenesulfonyl chloride) to generate a reactive N-sulfonyl imidazolium intermediate, which then transfers the sulfonyl group to a substrate. nih.gov
Sulfene (B1252967) Intermediates: In some sulfonyl transfer reactions, particularly with substrates possessing strong electron-withdrawing groups like the p-nitrophenyl group, an elimination pathway can compete with or dominate direct substitution. This pathway proceeds through a sulfene intermediate (R-CH=SO₂) via an E1cb-type mechanism. The presence of the p-NO₂ group can stabilize the intermediate phenolate (B1203915) leaving group, favoring this elimination route. acs.org
The table below outlines key intermediates in various sulfonyl transfer reactions.
| Reaction Type | Key Intermediate | Precursor/Conditions | Mechanistic Pathway |
| Sulfamate Hydrolysis | N-Sulfonylamine (HN=SO₂) | Sulfamate ester / Neutral-alkaline pH | E1cB |
| Photocatalytic Functionalization | Sulfonyl Radical (R-SO₂•) | Sulfonamide / Photocatalyst | Energy Transfer (EnT) Catalysis |
| Peptide-Catalyzed Sulfonylation | N-Sulfonyl Imidazolium Salt | Sulfonyl Chloride + Histidine Catalyst | Nucleophilic Catalysis |
| Elimination-Dominated Transfer | Sulfene (R-CH=SO₂) | Aryl Mesylate with e⁻-withdrawing groups | E1cb |
Influence of Intramolecular Coordination Effects on Reactivity
The spatial arrangement of functional groups within a molecule can significantly influence its reactivity through intramolecular effects such as coordination or catalysis. In a molecule like this compound, the ortho-positioning of the carboxylic acid relative to the sulfamoyl linkage on the benzoic acid ring creates the potential for such interactions.
While direct studies on the intramolecular coordination of this compound are not detailed in the reviewed literature, analogous principles can be drawn from related systems. For instance, chelation-assisted activation is a known phenomenon where a coordinating group helps to facilitate a reaction at a nearby center. researchgate.net
A pertinent example of intramolecular reactivity involving the sulfamoyl group is the intramolecular Friedel-Crafts cyclization of sulfamoyl fluorides. This reaction allows for the synthesis of sultams, which are cyclic sulfonamides. The process involves the electrophilic attack of the sulfamoyl group onto an adjacent aromatic ring, leading to cyclization. This demonstrates how the sulfamoyl moiety can be induced to participate in intramolecular bond-forming reactions under appropriate conditions. nih.gov
Furthermore, intramolecular reactions have been observed with sulfamoyl azides, which can undergo cyclization or rearrangement reactions, highlighting the diverse reactivity that can be triggered within molecules containing this functional group. researchgate.net The presence of the carboxylic acid group in this compound could potentially influence reactions at the sulfamoyl nitrogen through hydrogen bonding or by acting as an intramolecular acid/base catalyst, thereby modulating the nucleophilicity of the nitrogen or the stability of reaction intermediates.
Structure Property Relationships of Substituted Sulfamoylbenzoic Acid Analogues Excluding Biological Applications
Impact of Substituent Effects on Molecular Structure and Conformation
The molecular geometry and conformational preferences of 3-[(4-nitrophenyl)sulfamoyl]benzoic acid and its analogues are heavily influenced by the electronic effects of their substituents. The 4-nitro group on the phenylsulfamoyl moiety is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. researchgate.netsvedbergopen.comlibretexts.org This strong electron withdrawal increases the acidity of the distant carboxylic acid group by stabilizing the resulting carboxylate anion. ucsb.eduresearchgate.net
The sulfamoyl bridge (–SO₂NH–) provides significant conformational flexibility, allowing the two aromatic rings to rotate relative to each other. The ultimate conformation in the solid state is a balance between minimizing steric hindrance and maximizing favorable intramolecular and intermolecular interactions. For instance, in analogues with ortho-substituents, intramolecular hydrogen bonds can form, significantly restricting conformational freedom and locking the molecule into a more planar arrangement. researchgate.net Computational studies on related nitro-substituted acids have shown that the energy difference between conformers with and without such intramolecular bonds can be substantial. researchgate.net
| Substituent Type (on either ring) | Electronic Effect | Impact on Benzoic Acid Acidity | Potential Conformational Influence |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | Inductive withdrawal and/or resonance withdrawal of electron density from the rings. | Increases acidity (lowers pKa) by stabilizing the carboxylate conjugate base. ucsb.eduresearchgate.net | Can promote planarity and participate in specific dipole-dipole interactions. Ortho-substituents may form intramolecular hydrogen bonds. researchgate.net |
| Electron-Donating (e.g., -OCH₃, -CH₃, -NH₂) | Inductive donation and/or resonance donation of electron density to the rings. | Decreases acidity (raises pKa) by destabilizing the carboxylate conjugate base. ucsb.edu | May introduce steric bulk that influences torsional angles between the aromatic rings. |
| Halogens (e.g., -F, -Cl, -Br) | Inductively withdrawing but capable of weak resonance donation. | Increases acidity due to the dominant inductive effect. nih.gov | Can participate in halogen bonding, offering an additional vector for supramolecular assembly. |
Influence of Aromatic Ring Substitutions on Spectroscopic Signatures
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic changes induced by substituents on the aromatic rings.
Infrared (IR) Spectroscopy The vibrational frequencies of key functional groups in sulfamoylbenzoic acid analogues are diagnostic of their electronic environment. The strong electron-withdrawing effect of a nitro group, for example, tends to shift the absorption bands of adjacent groups to higher wavenumbers. Studies on substituted arylsulfonamides have established clear correlations between substituent type and the stretching frequencies of the sulfonyl (SO₂) and amine (NH) groups. researchgate.net Similarly, the carbonyl (C=O) stretch of the benzoic acid moiety is sensitive to substitution on its ring. s-a-s.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Effect of Electron-Withdrawing Substituents (e.g., -NO₂) |
|---|---|---|---|
| Sulfonyl (SO₂) | Asymmetric Stretch | ~1350 | Shift to higher frequency. researchgate.net |
| Sulfonyl (SO₂) | Symmetric Stretch | ~1160 | Shift to higher frequency. researchgate.net |
| Sulfonamide (NH) | N-H Stretch | ~3250-3350 | Shift to higher frequency due to bond strengthening. |
| Carboxyl (C=O) | C=O Stretch | ~1680-1710 | Shift to higher frequency. |
Nuclear Magnetic Resonance (NMR) Spectroscopy In ¹H NMR spectroscopy, the chemical shifts of protons are dictated by their local electronic density. Electron-withdrawing substituents deshield nearby protons, causing their resonance signals to appear at a higher chemical shift (downfield). For this compound, the protons on the nitrophenyl ring are significantly shifted downfield compared to those on an unsubstituted phenyl ring. The protons on the benzoic acid ring are also influenced, though to a lesser extent. The chemical shift of the sulfonamide N-H proton is also sensitive to the electronic nature of the substituents on the attached aromatic ring. spectrabase.com The magnitude of these shifts can often be correlated with empirical parameters like Hammett constants, providing a quantitative measure of the substituent's electronic influence.
| Proton Position | Influence of Electron-Withdrawing Group (-NO₂) | Influence of Electron-Donating Group (-OCH₃) |
|---|---|---|
| Ortho to substituent | Strong downfield shift (deshielding). | Strong upfield shift (shielding). |
| Meta to substituent | Moderate downfield shift. | Minor upfield shift. |
| Para to substituent | Strong downfield shift. | Strong upfield shift. |
Systematic Structural Modifications and Their Implications for Supramolecular Assembly
Supramolecular assembly, guided by non-covalent interactions, is fundamental to the field of crystal engineering. The structure of this compound contains multiple functional groups capable of acting as hydrogen bond donors and acceptors, making it an excellent candidate for forming predictable, ordered crystalline structures. japtronline.com
The primary drivers for assembly in this system are hydrogen bonds. The carboxylic acid group is a particularly strong hydrogen bond donor (-OH) and acceptor (C=O), and it frequently forms a highly stable, centrosymmetric dimer known as the carboxylic acid homosynthon. nih.govresearchgate.net The sulfonamide group also provides a donor (-NH) and two acceptors (O=S=O). The nitro group provides two additional, albeit weaker, hydrogen bond acceptor sites.
The competition and interplay between these groups determine the final supramolecular structure. While the carboxylic acid dimer is a very common and robust motif, the presence of the sulfonamide group allows for the formation of alternative patterns, such as acid-sulfonamide heterosynthons. japtronline.comnih.gov Systematic structural modifications can deliberately alter this balance. For example, replacing the nitro group with a hydrogen bond donor like an amino group would introduce new possibilities for network formation and likely disrupt patterns seen in the parent compound. Similarly, adding hydroxyl groups to either ring would provide more donor/acceptor sites, potentially leading to more complex, three-dimensional hydrogen-bonded networks. nih.gov The deliberate design of these interactions is a key strategy in creating co-crystals with tailored physical properties. frontiersin.org
| Functional Group | Donor/Acceptor Role | Common Supramolecular Synthon(s) |
|---|---|---|
| Carboxylic Acid (-COOH) | Strong Donor (O-H) Strong Acceptor (C=O) | Carboxylic acid dimer (homosynthon). nih.govresearchgate.net |
| Sulfonamide (-SO₂NH-) | Donor (N-H) Acceptor (S=O) | Sulfonamide chain or dimer (homosynthon). Acid-sulfonamide interactions (heterosynthon). nih.gov |
| Nitro (-NO₂) | Weak Acceptor (O-N-O) | Can accept weaker hydrogen bonds (e.g., from C-H donors) or interact with strong donors if other acceptors are sterically inaccessible. |
Future Directions and Emerging Research Avenues
Development of Green and Sustainable Synthetic Methodologies for Sulfonamides
The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of sulfonamides is no exception. Traditional methods often rely on harsh reagents and organic solvents, leading to significant waste and potential environmental contamination. sci-hub.se Future research will prioritize the development of green and sustainable synthetic routes.
Key areas of focus include:
Water as a Solvent: Utilizing water as a reaction medium is a cornerstone of green chemistry. researchgate.netrsc.org Researchers are exploring methods for sulfonamide synthesis that proceed efficiently in aqueous media, thereby eliminating the need for volatile and often toxic organic solvents. researchgate.netrsc.org One such approach involves the reaction of amino compounds with arylsulfonyl chlorides under dynamic pH control in water, which allows for easy product isolation through filtration after acidification. rsc.org
Alternative Solvents and Conditions: Beyond water, the use of other green solvents like ethanol, glycerol, and deep eutectic solvents is being investigated. rsc.orgresearchgate.net Additionally, solvent-free (neat) reaction conditions are being developed to minimize solvent waste altogether. sci-hub.se
Sustainable Reagents: The use of more sustainable and less hazardous reagents is a critical aspect of green synthesis. For instance, sodium sulfinate is being explored as a stable and commercially available sulfur source to replace traditional, more reactive sulfur-containing compounds like sulfonyl chlorides. researchgate.net Similarly, sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) is being employed as an efficient oxidant for converting thiols to sulfonyl chlorides in situ, which can then react with amines to form sulfonamides. rsc.orgresearchgate.net
Energy Efficiency: Future methodologies will also aim to be more energy-efficient, for example, by designing reactions that can be conducted at room temperature. sci-hub.se
A comparative table of traditional versus green synthetic approaches is presented below:
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvent | Dichloromethane, DMF, DMSO researchgate.net | Water, Ethanol, Glycerol, Deep Eutectic Solvents, Solvent-free sci-hub.seresearchgate.netrsc.orgresearchgate.net |
| Sulfur Source | Sulfonyl chloride researchgate.net | Sodium sulfinate, Thiols with in-situ oxidation researchgate.netrsc.orgresearchgate.net |
| Base | Organic bases | Inorganic bases (e.g., Na2CO3), or base-free conditions sci-hub.se |
| Workup | Extraction with organic solvents | Simple filtration researchgate.netrsc.orgresearchgate.net |
| Energy Input | Often requires heating | Can be performed at room temperature sci-hub.se |
Advanced Characterization Techniques for Complex Polymorphs
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a compound. ajptonline.com For pharmaceutical applications, different polymorphs can exhibit variations in solubility, dissolution rate, and bioavailability. ajptonline.com Therefore, the thorough characterization of polymorphic forms is crucial.
Future research on 3-[(4-nitrophenyl)sulfamoyl]benzoic acid and other sulfonamides will likely involve the application of a suite of advanced characterization techniques to identify and differentiate complex polymorphs: nishkaresearch.com
Spectroscopic Methods:
Fourier-Transform Infrared (FTIR) Spectroscopy: Differences in the crystal lattice can lead to variations in the vibrational modes of the molecule, which can be detected by FTIR. nishkaresearch.com
Raman Spectroscopy: This technique is particularly useful for in-situ monitoring of polymorphic transformations during crystallization processes. youtube.com
Solid-State NMR Spectroscopy: Provides detailed information about the local environment of atomic nuclei within the crystal structure. ajptonline.com
Diffraction Methods:
Powder X-ray Diffraction (PXRD): A primary tool for identifying crystalline phases and determining the degree of crystallinity. nishkaresearch.com
Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of a crystalline solid. nishkaresearch.com
Thermal Analysis:
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These techniques measure the heat flow associated with thermal transitions like melting and solid-solid phase transitions, which are unique for each polymorph. nishkaresearch.com
Thermogravimetric Analysis (TGA): Used to determine the thermal stability of a compound and to identify the presence of solvates. nishkaresearch.com
Microscopy:
Hot-Stage Microscopy: Allows for the visual observation of polymorphic transitions as a function of temperature. ajptonline.com
Scanning Electron Microscopy (SEM): Provides high-resolution images of the crystal morphology. ajptonline.com
The following table summarizes the application of these techniques in polymorphic studies:
| Technique | Information Obtained |
|---|---|
| FTIR/Raman Spectroscopy | Differences in molecular vibrations and functional groups due to crystal packing. ajptonline.comnishkaresearch.com |
| PXRD | Unique diffraction pattern for each polymorph ("fingerprint"). nishkaresearch.com |
| Single-Crystal XRD | Absolute crystal structure. nishkaresearch.com |
| DSC/DTA | Melting points, transition temperatures, and enthalpies of fusion/transition. nishkaresearch.com |
| TGA | Thermal stability and solvent content. nishkaresearch.com |
Refined Computational Models for Predictive Chemical Behavior
Computational chemistry is becoming an indispensable tool in modern chemical research. For compounds like this compound, refined computational models can provide valuable insights into their chemical behavior, potentially reducing the need for extensive experimental work.
Future research will focus on developing and applying more accurate and predictive computational models:
Quantum Structure-Property Relationship (QSPR) Models: QSPR models aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov For sulfonamides, these models can be used to predict properties such as enthalpy of formation, Gibbs free energy, and melting point. researchgate.netfrontiersin.org The development of these models often involves the use of genetic algorithms and multiple linear regression to select the most relevant molecular descriptors. researchgate.net
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It can be employed to predict a wide range of properties, including molecular geometry, vibrational frequencies, and reaction energetics. nih.gov For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, calculated using DFT, can provide an indication of the chemical reactivity and stability of a molecule. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules over time, providing insights into processes such as conformational changes and interactions with solvents or biological macromolecules.
The table below illustrates the types of chemical behavior that can be predicted using these models:
| Computational Model | Predicted Chemical Behavior/Properties |
|---|---|
| QSPR | Thermodynamic properties (enthalpy of formation, Gibbs free energy), physical properties (melting point, boiling point). researchgate.netfrontiersin.org |
| DFT | Optimized molecular geometry, electronic properties (HOMO-LUMO gap), vibrational spectra, reaction mechanisms. nih.gov |
Theoretical Exploration of Novel Reaction Pathways and Catalysis
In conjunction with the development of green synthetic methodologies, theoretical and computational chemistry will play a crucial role in the exploration of novel reaction pathways and catalytic systems for the synthesis of sulfonamides.
Mechanism Elucidation: Computational methods, particularly DFT, can be used to elucidate the detailed mechanisms of known and novel reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a deeper understanding of the reaction kinetics and thermodynamics. rsc.org This knowledge can then be used to optimize reaction conditions and improve yields.
Catalyst Design: Theoretical calculations can guide the design of new and more efficient catalysts. For example, by understanding the electronic and steric factors that govern the activity of a catalyst, researchers can computationally screen potential catalyst candidates before embarking on experimental synthesis and testing.
Exploring Unconventional Reaction Pathways: Theoretical studies can also be used to explore unconventional or previously unconsidered reaction pathways. This could lead to the discovery of entirely new methods for sulfonamide synthesis that are more efficient, selective, or sustainable than current approaches. For example, theoretical studies could investigate the feasibility of electrochemical synthesis routes or novel oxidative coupling reactions. rsc.orgnih.gov
Design Principles for Tailored Supramolecular Architectures
Supramolecular chemistry, the chemistry "beyond the molecule," focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound, with its multiple functional groups capable of hydrogen bonding and other non-covalent interactions, is a promising building block for the construction of tailored supramolecular architectures.
Future research in this area will focus on establishing design principles for creating specific supramolecular structures with desired properties and functions:
Hierarchical Self-Assembly: This involves the stepwise and progressive construction of complex functionalities through a series of self-assembly events. researchgate.net By carefully designing the molecular building blocks, it is possible to control the formation of well-defined nanostructures. researchgate.net
Crystal Engineering: This field focuses on the design and synthesis of crystalline solids with predictable structures and properties. harvard.edu By understanding the interplay of intermolecular interactions, such as hydrogen bonds and π-π stacking, researchers can design crystals with specific packing arrangements.
Functional Supramolecular Materials: The ultimate goal is to create supramolecular materials with specific functions. For example, porous supramolecular frameworks could be designed for applications in gas storage or separation, while other architectures might exhibit interesting optical or electronic properties. researchgate.net The design of rotaxanes and pseudorotaxanes, which are mechanically interlocked molecular architectures, could lead to the development of molecular machines and sensors. mdpi.com
The functional groups of this compound and their potential roles in supramolecular assembly are outlined below:
| Functional Group | Potential Non-Covalent Interactions | Role in Supramolecular Assembly |
|---|---|---|
| Carboxylic Acid | Hydrogen bonding (donor and acceptor) | Formation of dimers, chains, and sheets. |
| Sulfonamide | Hydrogen bonding (donor and acceptor) | Linking molecular units into extended networks. |
| Nitro Group | Dipole-dipole interactions, weak hydrogen bond acceptor | Influencing crystal packing and providing potential for charge-transfer interactions. |
Q & A
Q. 1.1. What are the recommended synthetic routes for 3-[(4-nitrophenyl)sulfamoyl]benzoic acid, and how can purity be optimized?
- Methodology : The synthesis typically involves sulfamoylation of 3-aminobenzoic acid derivatives using 4-nitrophenylsulfamoyl chloride under inert conditions. A two-step approach is common: (1) coupling the sulfamoyl group to the benzoic acid backbone via nucleophilic substitution, and (2) nitration of the phenyl ring using nitric acid/sulfuric acid mixtures. Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water .
- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (±0.3% for C, H, N, S) .
Q. 1.2. How can the molecular structure of this compound be characterized experimentally?
- Techniques :
- FTIR : Identify key functional groups (e.g., sulfonamide N–H stretch at ~3380 cm⁻¹, carboxylic acid O–H at ~3230 cm⁻¹, and nitro group asymmetric stretch at ~1520 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.5–8.3 ppm), sulfonamide NH (δ ~10.2 ppm), and carboxylic acid proton (δ ~13.1 ppm). ¹³C NMR confirms the nitro group (δ ~148 ppm) and carboxylate carbon (δ ~167 ppm) .
- X-ray crystallography : Resolve steric effects of the nitro and sulfamoyl groups on the planar benzoic acid core .
Q. 1.3. What preliminary assays are used to evaluate the biological activity of this compound?
- In vitro screens :
- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using a stopped-flow CO₂ hydration assay, given structural similarity to sulfonamide-based inhibitors .
- Receptor binding : Radioligand displacement assays for lysophosphatidic acid (LPA) receptors, leveraging sulfamoyl benzoic acid analogs’ subnanomolar agonist activity at LPA2 .
Advanced Research Questions
Q. 2.1. How can molecular docking predict the binding mode of this compound to targets like LPA2 or carbonic anhydrase?
- Protocol :
- Prepare the ligand (protonation states adjusted via MarvinSketch) and receptor (PDB: 3PZY for CA-II; homology model for LPA2).
- Use AutoDock Vina with a grid box covering the active site (20 ų). Apply Lamarckian genetic algorithm for conformational sampling .
- Validate docking poses by comparing computed binding energies (e.g., ΔG = −8.5 kcal/mol for LPA2 agonists) with experimental IC₅₀ values .
Q. 2.2. How can structure-activity relationship (SAR) studies improve receptor selectivity?
- Strategies :
- Substituent variation : Replace the nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance receptor affinity.
- Scaffold hybridization : Integrate pyrazoline or triazoline moieties (as in related analogs) to exploit hydrogen bonding with receptor residues .
- Data integration : Cross-reference docking results with experimental SAR data (e.g., IC₅₀ shifts upon methylthio substitution at the benzoic acid position) .
Q. 2.3. How should researchers resolve contradictions between computational binding predictions and experimental activity data?
- Troubleshooting :
- Assay validation : Confirm ligand solubility and stability via LC-MS (e.g., Creative Proteomics’ platform) to rule out false negatives .
- Force field adjustments : Re-dock using CHARMM or AMBER force fields if AutoDock Vina overestimates hydrophobic interactions .
- Orthogonal assays : Compare ITC (for binding thermodynamics) with SPR (kinetic analysis) to reconcile discrepancies in affinity measurements .
Q. 2.4. What synthetic challenges arise in scaling up this compound, and how can they be mitigated?
- Key issues :
- Nitration side reactions : Use low temperatures (0–5°C) and controlled stoichiometry to minimize polynitration byproducts.
- Sulfamoyl group hydrolysis : Employ anhydrous conditions and scavengers (e.g., molecular sieves) during coupling steps .
- Purification : Optimize gradient elution in preparative HPLC to separate diastereomers or regioisomers .
Q. 2.5. How can degradation products of this compound be identified under physiological conditions?
- Analytical workflow :
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C for 24–72 hours.
- LC-HRMS : Use a Q-TOF mass spectrometer (ESI negative mode) to detect fragments (e.g., benzoic acid cleavage products) .
- Stability correlation : Map degradation pathways to structural liabilities (e.g., nitro group reduction to amine under reductive conditions) .
Interdisciplinary Applications
Q. 3.1. How can this compound be applied in materials science beyond biomedical research?
- Functional materials :
- Coordination polymers : Use the carboxylic acid and sulfamoyl groups as linkers for metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺ nodes.
- Surface modification : Graft onto silica nanoparticles via EDC/NHS coupling for pH-responsive drug delivery systems .
Q. 3.2. What cross-disciplinary collaborations are needed to explore its anti-inflammatory potential?
- Partnerships :
- Immunology : Profile cytokine inhibition (e.g., TNF-α, IL-6) in macrophage models.
- Pharmacology : Assess bioavailability and toxicity in zebrafish or murine models, leveraging analogs’ pharmacokinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
